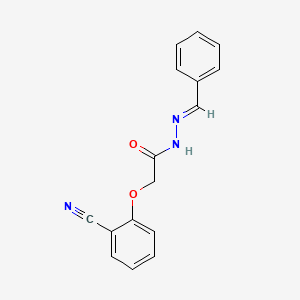

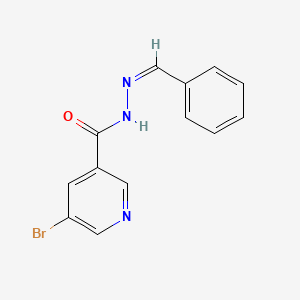

N'-benzylidene-5-bromonicotinohydrazide

Übersicht

Beschreibung

“N’-benzylidene-5-bromonicotinohydrazide” is a chemical compound with the molecular formula C20H15Br2N3O2. Its average mass is 489.160 Da and its monoisotopic mass is 486.953094 Da .

Synthesis Analysis

The synthesis of benzylidene derivatives, including “N’-benzylidene-5-bromonicotinohydrazide”, has been described in the literature. An efficient, concise, and green sonochemical synthesis method has been used, which involves the use of an organocatalyst . This method enables the synthesis of various benzylidene derivatives via a direct sp3 C–H olefination reaction of enolizable carbonyls .Molecular Structure Analysis

The molecular structure of “N’-benzylidene-5-bromonicotinohydrazide” is complex, with multiple bonds and rotatable bonds . The structure is characterized by the presence of a benzylidene group (PhCH=), which is an archaic term for compounds of the type PhCHX2 and PhCH= substituents .Chemical Reactions Analysis

The chemical reactions involving “N’-benzylidene-5-bromonicotinohydrazide” are complex and involve multiple steps. The sonochemical synthesis method mentioned earlier is one such reaction . This method enables the synthesis of various benzylidene derivatives via a direct sp3 C–H olefination reaction of enolizable carbonyls .Physical And Chemical Properties Analysis

“N’-benzylidene-5-bromonicotinohydrazide” has a molecular formula of C20H15Br2N3O2, an average mass of 489.160 Da, and a monoisotopic mass of 486.953094 Da . Further physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity would require additional experimental data .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N'-benzylidene-5-bromonicotinohydrazide and its derivatives have shown significant potential in antimicrobial applications. For instance, some derivatives, particularly those possessing a thiophene nucleus, have been synthesized and found to exhibit moderate to good antimicrobial and antifungal activities (Makwana & Naliapara, 2014). Similarly, benzylidene hydrazino-5-arylamino-1,3,4-thiadiazoles have been synthesized and assessed for antimicrobial activity against various micro-organisms (Burghate et al., 2007).

Apoptosis Induction and Potential Anticancer Agents

N'-benzylidene-5-bromonicotinohydrazide derivatives have been explored in the context of apoptosis induction and anticancer research. A chemical genetics approach using a cell- and caspase-based assay has led to the identification of small molecules, including N-phenyl nicotinamides, that exhibit apoptosis-inducing activities. These studies contribute to the discovery of potential anticancer agents (Cai et al., 2006).

Antioxidant Activity

The antioxidant behavior of various N'-benzylidene-5-bromonicotinohydrazide derivatives has been theoretically investigated. Compounds like N′-(2-hydroxy-3-methoxy-benzylidene)-4-tert-buty-lenzohydrazide have been studied for their antioxidant capacity, suggesting potential applications in combating oxidative stress-related conditions (Ardjani & Mekelleche, 2017).

Photodynamic Therapy for Cancer Treatment

N'-benzylidene-5-bromonicotinohydrazide derivatives have also been evaluated in the context of photodynamic therapy, a treatment modality for cancer. For example, zinc phthalocyanines substituted with these derivatives have shown high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Analgesic and Anti-Inflammatory Applications

Compounds derived from N'-benzylidene-5-bromonicotinohydrazide have been synthesized and evaluated for their potential as analgesic and anti-inflammatory agents. Studies have indicated that certain derivatives are effective against inflammation and pain, highlighting their therapeutic potential (Katikireddy et al., 2019).

Wirkmechanismus

While the exact mechanism of action of “N’-benzylidene-5-bromonicotinohydrazide” is not clear from the available literature, benzylidene-hydantoin derivatives have been shown to have multiple mechanisms of action. For example, they have been found to block EGFR tyrosine kinase activity and induce genomic DNA damage .

Zukünftige Richtungen

The future directions for “N’-benzylidene-5-bromonicotinohydrazide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For example, benzylidene derivatives have been synthesized and evaluated for their cytotoxic activities in human cancer cell lines . Additionally, the development of new green synthetic routes for various heterocycles of biological importance has received great attention .

Eigenschaften

IUPAC Name |

N-[(Z)-benzylideneamino]-5-bromopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O/c14-12-6-11(8-15-9-12)13(18)17-16-7-10-4-2-1-3-5-10/h1-9H,(H,17,18)/b16-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOJFQGFXWNEPX-APSNUPSMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N\NC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(Z)-benzylideneamino]-5-bromopyridine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-dichloro-7b-ethoxy-1a-methyl-2-phenyl-1,1a,2,7b-tetrahydrocyclopropa[c]chromene](/img/structure/B3831028.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)acrylonitrile](/img/structure/B3831032.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylonitrile](/img/structure/B3831036.png)

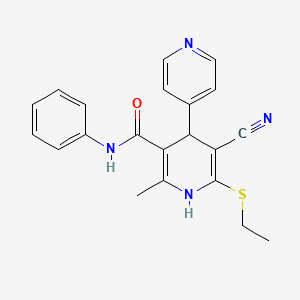

![3-amino-4-(4-methoxyphenyl)-6-methyl-N~5~-phenylthieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B3831037.png)

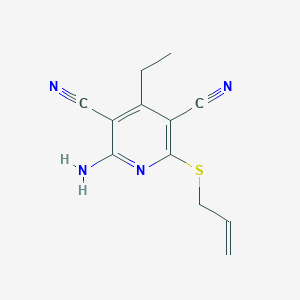

![3-amino-N-(4-bromophenyl)-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3831045.png)

![3-amino-4-(4-methoxyphenyl)-6-methyl-N-phenyl-2-(2-thienylcarbonyl)thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B3831050.png)

![7',7'-dimethyl-5'-oxo-2'-thioxo-2',3',5',6',7',8'-hexahydro-1'H-spiro[cyclohexane-1,4'-quinoline]-3'-carbonitrile](/img/structure/B3831074.png)

![4-(2-chlorophenyl)-6-oxo-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B3831091.png)